molecular formula C17H16N2OS B2767696 3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile CAS No. 1396878-08-2

3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2767696
CAS No.: 1396878-08-2
M. Wt: 296.39
InChI Key: NXBOSHHUGXGOLA-UHFFFAOYSA-N
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Description

“3-(4-(Thiophen-2-yl)piperidine-1-carbonyl)benzonitrile” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular mass of thiophene is 84.14 g/mol .


Chemical Reactions Analysis

Thiophenes are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application in organic materials science .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Reactions and Coordination Chemistry

  • 1,3-Dipolar Cycloaddition Reactions : The carbon–nitrogen triple bond in aryl thiocyanates and selenocyanates has been utilized in 1,3-dipolar cycloadditions with nitrilium betaines, yielding derivatives with potential application in synthetic chemistry (Greig et al., 1987).

  • Synthesis of Piperidine-Based Derivatives : The synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives has been reported, highlighting their significance in developing new compounds with potential anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

  • Ultrafast Charge Transfer in Piperidino-benzonitriles : Studies on 4-piperidino-benzonitrile and its derivatives have demonstrated ultrafast charge transfer and coherent oscillations, indicating their potential in photonic and optoelectronic applications (Yatsuhashi et al., 2004).

Biological Activities

  • Anti-TMV and Antimicrobial Activities : New urea and thiourea derivatives of piperazine doped with Febuxostat have shown promising antiviral and antimicrobial activities, suggesting their potential use in agriculture and medicine (Reddy et al., 2013).

  • Anti-Inflammatory Properties : Novel synthesis of benzothiepino[5,4-b]pyridine-3-carbonitriles has been explored for their anti-inflammatory properties, providing insights into the development of new therapeutic agents (Girgis et al., 2007).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules .

Properties

IUPAC Name

3-(4-thiophen-2-ylpiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c18-12-13-3-1-4-15(11-13)17(20)19-8-6-14(7-9-19)16-5-2-10-21-16/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBOSHHUGXGOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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